molecular formula C17H10F4N4O2S B3747306 N-({[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino}carbonyl)thiophene-2-carboxamide

N-({[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino}carbonyl)thiophene-2-carboxamide

Cat. No. B3747306
M. Wt: 410.3 g/mol
InChI Key: SKWZGPCRTUXUQK-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative, which is a class of compounds that includes several important biomolecules like thymine, cytosine, and uracil, which are components of DNA and RNA. The presence of a fluorophenyl group and a trifluoromethyl group suggests that this compound might have interesting properties related to those functional groups .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, a fluorophenyl group, and a trifluoromethyl group. These groups could potentially influence the compound’s reactivity and interactions with other molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms could make the compound more electronegative and potentially increase its reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Without specific information, it’s difficult to provide a detailed safety analysis .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as a drug, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in preclinical and clinical trials .

properties

IUPAC Name

N-[[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F4N4O2S/c18-10-5-3-9(4-6-10)11-8-13(17(19,20)21)23-15(22-11)25-16(27)24-14(26)12-2-1-7-28-12/h1-8H,(H2,22,23,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKWZGPCRTUXUQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC(=O)NC2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F4N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}thiophene-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-({[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino}carbonyl)thiophene-2-carboxamide
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N-({[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino}carbonyl)thiophene-2-carboxamide
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N-({[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino}carbonyl)thiophene-2-carboxamide
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N-({[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino}carbonyl)thiophene-2-carboxamide
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N-({[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino}carbonyl)thiophene-2-carboxamide
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N-({[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino}carbonyl)thiophene-2-carboxamide

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